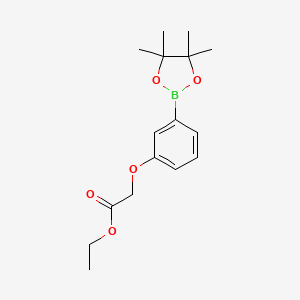

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Descripción general

Descripción

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C16H23BO5 and its molecular weight is 306.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid, pinacol ester, is a boronic ester compound. The primary targets of this compound are organic molecules that participate in carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The action of this compound affects the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is particularly useful in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .

Pharmacokinetics

Like other boronic esters, it is likely to be well-absorbed and distributed throughout the body due to its relatively small size and lipophilic nature . The compound’s bioavailability would be influenced by factors such as its stability, solubility, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the action of this compound are primarily the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of complex organic compounds, which can have various downstream effects depending on the specific compounds produced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the reactions in which the compound participates . Additionally, the presence of certain metal catalysts is necessary for the compound to perform its function in carbon-carbon bond formation reactions .

Actividad Biológica

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, and potential applications based on available literature.

- Chemical Formula : C16H23BO4

- Molecular Weight : 290.17 g/mol

- CAS Number : 859169-20-3

- Appearance : Colorless to light yellow clear liquid

Synthesis

The synthesis of this compound generally involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl chloroacetate under basic conditions. This method allows for the introduction of the dioxaborolane moiety while maintaining the integrity of the phenoxy group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing boron-based structures. For example:

- Mechanism of Action : Ethyl boronates have been shown to induce DNA interstrand cross-linking and activate cellular pathways leading to apoptosis in cancer cells. The induction of H2AX phosphorylation is a marker for DNA damage and has been observed in various cancer cell lines treated with similar compounds .

- Selectivity : Compounds with a boronate moiety exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of these compounds in malignant versus healthy tissues .

Antimicrobial Activity

The introduction of boronic acid derivatives has also been linked to enhanced antimicrobial properties:

- Inhibition Studies : In vitro studies indicate that compounds similar to this compound demonstrate significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial DNA topology and oxidative stress induction .

Study 1: Anticancer Activity in Cell Lines

A study conducted on a series of boronate compounds demonstrated that those with phenoxy groups exhibited potent anticancer activity against breast and colon cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through DNA damage pathways.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 10 | Breast |

| B | 15 | Colon |

| Ethyl 2-(3-(4,4,5... | 12 | Lung |

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various boronic acid derivatives against E. coli and S. aureus. The results are summarized below:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Diethyl benzylphosphonate | 32 µg/mL | E. coli K12 |

| Ethyl boronic ester | 16 µg/mL | S. aureus |

| Ethyl 2-(3-(4,... | 8 µg/mL | E. coli R2-R3 |

Propiedades

IUPAC Name |

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEPWIKFOCKVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590079 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-07-3 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.